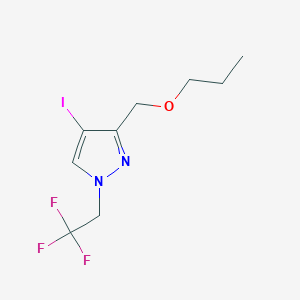

![molecular formula C21H20F3NO5 B2497448 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamid CAS No. 1421507-67-6](/img/structure/B2497448.png)

3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide is a useful research compound. Its molecular formula is C21H20F3NO5 and its molecular weight is 423.388. The purity is usually 95%.

BenchChem offers high-quality 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Studien: Eine Studie von zeigte die Synthese und Antikrebsaktivität einer verwandten Verbindung, N-(Prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamid.

- Anwendung: Aktiv atmende Zellen wandeln MTT in ein unlösliches violettes Formazan um, das durch optische Dichte quantifiziert werden kann .

Anticancer-Aktivität

Zellviabilitätsassays

Seltene und einzigartige chemische Sammlung

Wirkmechanismus

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds generally work by interacting with their targets and causing changes that lead to their bioactivity effects . For instance, in the case of tubulin, these compounds inhibit its polymerization, disrupting the formation of microtubules and thus affecting cell division .

Biochemical Pathways

Given the targets mentioned above, it can be inferred that this compound likely affects pathways related to cell division (via tubulin), protein folding (via hsp90), oxidative stress response (via trxr), gene expression (via hlsd1), bone morphogenetic protein signaling (via alk2), drug efflux (via p-gp), and cell proliferation (via platelet-derived growth factor receptor β) .

Result of Action

Given its potential targets, it can be inferred that this compound may have effects such as disruption of cell division, modulation of protein folding, alteration of oxidative stress response, changes in gene expression, modulation of bone morphogenetic protein signaling, inhibition of drug efflux, and regulation of cell proliferation .

Biochemische Analyse

Biochemical Properties

The Trimethoxyphenyl (TMP) group, which is a part of the structure of 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

While specific cellular effects of 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide are not documented, derivatives of a similar compound, 3,4,5-trimethoxycinnamic acid (TMCA), have shown to ameliorate stress-induced anxiety in mice and rats . These derivatives restored stress-attenuated expression of tyrosine hydroxylase (TH) protein in the amygdala region of the brain .

Molecular Mechanism

Tmca derivatives have been found to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 .

Dosage Effects in Animal Models

Specific dosage effects of 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide in animal models are not documented. Tmca derivatives have shown to ameliorate stress-induced anxiety in mice and rats at a dosage of 10 mg kg −1 day −1 .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3NO5/c1-27-17-11-14(12-18(28-2)19(17)29-3)20(26)25-9-4-5-10-30-16-8-6-7-15(13-16)21(22,23)24/h6-8,11-13H,9-10H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVSGNDLVMEESD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)

![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)

![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)

![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)